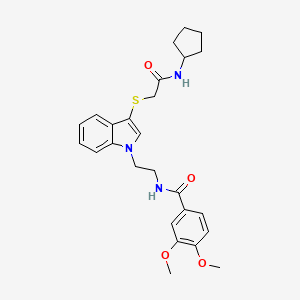

![molecular formula C21H24N2O2 B2597787 1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]benzimidazole CAS No. 433702-49-9](/img/structure/B2597787.png)

1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]benzimidazole is a compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities.

科学的研究の応用

Corrosion Inhibition

Benzimidazole derivatives have been studied for their inhibitive action against the corrosion of metals in acidic solutions. These compounds suppress both cathodic and anodic processes of metal corrosion by adsorbing onto the metal surface, suggesting potential applications in industrial metal preservation and protection (Khaled, 2003).

Antimicrobial Activity

Several benzimidazole derivatives exhibit significant antimicrobial activity. Research has shown that these compounds can be potent against a variety of bacterial and fungal strains, indicating their potential as lead compounds in developing new antimicrobial agents (Salahuddin, Mazumder, & Abdullah, 2017; Liu Jianhong, 2006).

Antioxidant Properties

Research on benzimidazole derivatives has also revealed their potential antioxidant properties, suggesting their usefulness in combating oxidative stress-related diseases. Some compounds have shown to inhibit lipid peroxidation in rat liver microsomes more effectively than standard antioxidants (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Chemotherapy of Alveolar Hydatid Disease

Benzimidazoles are widely used in the chemotherapy of alveolar hydatid disease (AHD), with some derivatives being evaluated for their biological effects against the causative agent, Echinococcus multilocularis metacestodes. Research suggests that certain prodrugs of benzimidazole can cause significant morphological damage to the parasite, indicating their potential in AHD treatment (Walchshofer, Delabre-Defayolle, Paris, & Pétavy, 1990).

Anticancer Activity

Benzimidazole derivatives have been synthesized and evaluated for their anticancer activities. Some compounds exhibit significant inhibitory effects on cancer cell proliferation, making them potential candidates for anticancer drug development (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).

作用機序

Target of action

Imidazole derivatives can function as selective and effective receptors for anions, cations, and even neutral organic molecules . This suggests that “(E)-1-(2,2-diethoxyethyl)-2-styryl-1H-benzo[d]imidazole” might interact with various targets in the body.

Mode of action

The mode of action of imidazole derivatives is often related to their ability to recognize and bind to different types of analytes . The specific interactions between “(E)-1-(2,2-diethoxyethyl)-2-styryl-1H-benzo[d]imidazole” and its targets would depend on the specific structure of the compound and the nature of the target.

特性

IUPAC Name |

1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-24-21(25-4-2)16-23-19-13-9-8-12-18(19)22-20(23)15-14-17-10-6-5-7-11-17/h5-15,21H,3-4,16H2,1-2H3/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVSUSHWJSWITJ-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2597713.png)

![(E)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2597717.png)

![N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2597719.png)

![Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2597721.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2597723.png)

![3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2597726.png)

![8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2597727.png)